molecular formula C11H8F2N4O4 B4618112 N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide

N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4618112
M. Wt: 298.20 g/mol
InChI Key: GADDAOOJKLSDIE-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in the field of organic chemistry. It features a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a nitro group and a carboxamide group. This unique structure imparts the compound with distinct chemical and physical properties, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the difluoromethoxyphenyl intermediate: This step involves the introduction of the difluoromethoxy group to a phenyl ring through a difluoromethylation reaction. This can be achieved using reagents such as ClCF2H in the presence of a base.

    Nitration of the phenyl ring: The difluoromethoxyphenyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the pyrazole ring: The nitro-difluoromethoxyphenyl intermediate undergoes cyclization with hydrazine derivatives to form the pyrazole ring.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups replacing the difluoromethoxy group.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and nitro groups play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(trifluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    N-[2-(methoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    N-[2-(difluoromethyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide: Similar structure but with a difluoromethyl group instead of a difluoromethoxy group.

Uniqueness

N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and selectivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O4/c12-11(13)21-8-4-2-1-3-6(8)15-10(18)9-7(17(19)20)5-14-16-9/h1-5,11H,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADDAOOJKLSDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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